molecular formula C6H9N3O2 B2883594 1-ethyl-5-methyl-3-nitro-1H-pyrazole CAS No. 1005576-92-0

1-ethyl-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B2883594
CAS No.: 1005576-92-0
M. Wt: 155.157
InChI Key: RGIIPEUVPVNVHB-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Mechanism of Action

Target of Action

1-Ethyl-5-methyl-3-nitro-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They have been extensively highlighted for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

The mode of action of pyrazole derivatives often involves the formation of intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules that participate in proton transfer processes . The process can entail sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-H shift . .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it induces. Pyrazole derivatives are known for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For pyrazole derivatives, the type of solvent can strongly influence the associations between pyrazole molecules . .

Preparation Methods

The synthesis of 1-ethyl-5-methyl-3-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrating mixture under controlled conditions . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-Ethyl-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: It has shown promise in the development of anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the synthesis of dyes and agrochemicals

Comparison with Similar Compounds

1-Ethyl-5-methyl-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its biological activity makes it a promising candidate for drug development and other applications.

Properties

IUPAC Name

1-ethyl-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIPEUVPVNVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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